Dimecamine
Description
Contextualization within Chemical Neuroscience and Pharmacology
Within chemical neuroscience and pharmacology, Dimecamine has been studied for its interactions with the nervous system, particularly concerning its properties as a ganglion blocking agent. hodoodo.comncats.io Research has explored its effects on neuromuscular activity, comparing its actions to other compounds with similar properties, such as Mecamylamine (B1216088) and Pempidine (B1200693). hodoodo.comncats.ionih.gov Studies have investigated the differences in neuromuscular-blocking activity between this compound and its corresponding quaternary metho-salts. hodoodo.comncats.io Findings suggest that the active component of certain amines, including this compound, might be the cation acting extracellularly. nih.gov
Historical Overview of Foundational Academic Investigations of this compound
Early academic investigations into this compound date back to the mid-20th century. hodoodo.com Research published in the late 1950s and early 1960s explored its pharmacological properties, specifically its role as a ganglion blocking agent. hodoodo.com These foundational studies often involved in vitro experiments, such as examining the compound's effects on isolated muscle preparations like the chick biventer cervicis muscle and the rat phrenic nerve-diaphragm. hodoodo.comncats.ionih.gov Comparisons were frequently made with other known neuromuscular blocking agents of the time to understand this compound's relative potency and mechanism of action. hodoodo.comncats.ionih.gov
Detailed research findings from this period include observations on the nature and magnitude of muscle contractures induced by this compound and its derivatives. For instance, a moderate contracture of the chick biventer cervicis muscle was noted with a specific concentration of this compound methiodide solution. hodoodo.comncats.io Studies also reported on the compound's effect on twitch response in muscle preparations. hodoodo.comncats.io
To illustrate some early comparative findings, consider the following data points extracted from historical research:
Table 1: Comparative Neuromuscular Activity (Illustrative Data)
| Compound | Preparation Used | Observed Effect on Muscle Contracture | Relative Activity vs. Quaternary Metho-salts |
| This compound | Chick biventer cervicis | Slowly developing, very small | Factor of less than two |
| Pempidine | Chick biventer cervicis | Slowly developing, very small | - |
| This compound methiodide | Chick biventer cervicis | Slowly developing, moderate | - |
| Mecamylamine | Rat phrenic nerve-diaphragm | - | Factor of less than two |
| Pempidine | Rat phrenic nerve-diaphragm | - | Factor of less than two |
Further historical research also delved into analytical methods for determining this compound, such as the use of ion exchangers in pharmaceutical analysis. hodoodo.comcia.gov These early investigations laid the groundwork for understanding the basic chemical and biological interactions of this compound.
Table 2: this compound Chemical Properties (Selected)
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₃N | PubChem nih.gov |
| Molecular Weight | 181.32 g/mol | PubChem nih.gov |
| CAS Number | 3570-07-8 | PubChem nih.gov |
| XLogP3 (predicted) | 3.0 | PubChem uni.lu |
Note: This table presents selected chemical properties of this compound based on available data.
These foundational academic investigations provided initial insights into this compound's classification as a ganglion blocking agent and its effects on neuromuscular function, establishing its place in the early history of pharmacology research. hodoodo.comncats.ionih.gov
Structure
3D Structure
Properties
CAS No. |
3570-07-8 |
|---|---|
Molecular Formula |
C12H23N |
Molecular Weight |
181.32 g/mol |
IUPAC Name |
N,N,2,3,3-pentamethylbicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23N/c1-11(2)9-6-7-10(8-9)12(11,3)13(4)5/h9-10H,6-8H2,1-5H3 |
InChI Key |
QEYHZXNEIGHKAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)N(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Dimecamine
Established Reaction Pathways for Dimecamine Synthesis
Direct, detailed established reaction pathways specifically for this compound were not found. Synthetic approaches for tertiary and bicyclic amines often involve the construction of the amine functionality within or upon a pre-existing cyclic or bicyclic scaffold, or the cyclization of acyclic precursors.
While specific precursors for this compound synthesis are not explicitly detailed in the search results, the bicyclic nature of the molecule suggests that synthetic routes would likely involve precursors containing the norbornane (B1196662) skeleton or fragments that can be assembled into this structure. General strategies for amine synthesis, such as reductive amination or alkylation of amine precursors, could potentially be applied to a suitably functionalized bicyclic scaffold to introduce the N,N-dimethylamino group. For instance, the synthesis of related phenethylamines like N,alpha-dimethylphenethylamine has been reported to involve reductive amination or alkylation strategies starting from precursors like ephedrine (B3423809) rsc.org. Such methods, involving the reaction of a carbonyl compound with an amine followed by reduction, or the direct alkylation of an amine, represent common approaches in amine synthesis that might be adapted for a bicyclic system like this compound.
Details on the optimization of reaction conditions and yields specifically for this compound synthesis in academic settings were not identified. However, in general organic synthesis for academic purposes, optimization typically involves exploring various parameters such as solvent choice, temperature, reaction time, reactant stoichiometry, and the selection of appropriate catalysts or reagents to maximize yield and purity while minimizing side product formation. The complexity of the bicyclic structure and the presence of a sterically hindered tertiary amine center in this compound would likely necessitate careful optimization to achieve efficient conversion and isolation.
Advanced Synthetic Approaches to this compound Analogs and Derivatives
Advanced synthetic approaches for this compound analogs and derivatives were not specifically detailed. However, research into the synthesis of bicyclic amines and other complex amine structures employs sophisticated methodologies that could be relevant for the preparation of this compound derivatives.
Specific novel catalytic systems applied to this compound synthesis were not found. However, the broader field of amine synthesis, particularly of tertiary and cyclic amines, benefits from the development of novel catalytic systems. This includes the use of tertiary amine catalysis in stereoselective synthesis tdl.orgnih.govbohrium.com, photocatalytic approaches for C-H alkylation of amines d-nb.info, and biocatalytic methods utilizing enzymes like imine reductases acs.org. While these catalytic systems have been applied to various amine structures, their applicability to the specific bicyclic framework of this compound would require dedicated investigation. Research in this area focuses on developing catalysts that offer improved activity, selectivity (chemo-, regio-, and stereoselectivity), and sustainability.
Academic Aspects of Formulation Science Relevant to Research Compounds
For academic research involving this compound, particularly if it exhibits properties typical of many organic research compounds, formulation science plays a crucial role in enabling consistent and reliable experimental results. This compound's structure suggests it is likely a lipophilic compound.
Lipophilic compounds often present formulation challenges, including poor aqueous solubility, which can impact their delivery and behavior in biological systems or various experimental setups pacelabs.comnih.govamericanpharmaceuticalreview.comresearchgate.net. Academic formulation efforts for such research compounds focus on developing suitable preparations despite limitations such as the potentially limited quantity of the compound available and the possible lack of comprehensive physicochemical property data americanpharmaceuticalreview.com.
Strategies to address the formulation challenges of lipophilic research compounds include the use of co-solvents, surfactants, lipids, and complexing agents to enhance solubility americanpharmaceuticalreview.com. Lipid-based formulations (LBFs) are a common approach to improve the solubility and bioavailability of lipophilic drugs nih.govamericanpharmaceuticalreview.compharmtech.com. These formulations involve dissolving or dispersing the compound in lipidic excipients, which can then be administered as liquids or filled into capsules pacelabs.compharmtech.com.
Key considerations in academic formulation science for research compounds include ensuring the stability of the compound in the chosen formulation, characterizing the physicochemical properties relevant to the intended application (e.g., solubility, solid state properties), and selecting excipients that are compatible with the research system (e.g., in vitro assays, animal studies) americanpharmaceuticalreview.com. The goal is to create a formulation that allows for accurate dosing and reproducible results, despite the inherent challenges associated with novel or early-stage research compounds.
Development of Lyophilization Processes for Research Materials
Lyophilization, also known as freeze-drying, is a widely used process for preserving sensitive materials, particularly in the pharmaceutical industry and for research materials nih.govfishersci.cafishersci.dkwikipedia.org. The process involves removing water or other solvents from a frozen product by sublimation fishersci.cawikipedia.org. This technique is beneficial for compounds that are unstable in liquid form, as it can significantly extend their shelf life and maintain their integrity nih.govfishersci.dk.
The development of a lyophilization process for a specific research material typically involves several steps:
Freezing: The material is frozen at a temperature below its eutectic or glass transition temperature to convert all the water into ice nih.govwikipedia.orgwikipedia.org. The freezing rate and final temperature can impact the size and structure of ice crystals, which in turn affect the subsequent drying steps wikipedia.orgwikipedia.org.
Primary Drying (Sublimation): Under vacuum, the frozen water sublimes directly from solid to gas, removing the bulk of the solvent nih.govwikipedia.orgwikipedia.org. Controlled temperature and pressure are crucial during this phase to ensure efficient sublimation while preventing the product from collapsing wikipedia.orgwikipedia.org.
Secondary Drying (Desorption): After primary drying, residual bound moisture is removed from the material through desorption, typically at a slightly higher temperature but still under vacuum wikipedia.orgwikipedia.org.
Excipients, or lyoprotectants, are often included in formulations to help stabilize the material during the freezing and drying process and ensure successful reconstitution alfa-chemistry.comcenmed.com. Examples of lyoprotectants studied for other materials include sucrose, glucose, trehalose, and mannitol (B672) cenmed.com.
While this compound is listed among compounds that can potentially be prepared in lyophilized form wikipedia.orgnih.govthegoodscentscompany.com, specific research findings or detailed protocols on the development of a lyophilization process specifically for this compound research materials were not found in the provided search results. The optimization of a lyophilization protocol is typically product-specific and involves evaluating the effect of various parameters, such as freezing temperature, drying times, and the type and concentration of lyoprotectants, on the material's properties and stability nih.govfishersci.pt.
An example of a general lyophilization cycle for a different type of research material (Lyo-Ready™ Direct DNA qPCR Blood) includes specific temperature and time parameters for freezing, primary drying, and secondary drying alfa-chemistry.com. This illustrates the type of detailed parameters that are determined during process development, although these are not applicable to this compound.
Example Lyophilization Cycle Parameters (for Lyo-Ready™ Direct DNA qPCR Blood)
| Step | Temperature | Time | Description |
| Hold | +4 °C | 10 min | |
| Freezing | -45 °C | 120 min | Ramp: 1.0 °C/min |
| Primary Drying | -45 °C | 180 min | |
| Ramp | -40 °C | 720 min | Ramp: 0.5 °C/min |
| Secondary Drying | +22 °C | 240 min | Ramp: 0.5 °C/min |
Note: This table presents example parameters for a different research material and is not specific to this compound.
Stability and Purity Considerations in Research-Grade Preparations
Ensuring the stability and purity of research-grade chemical compounds like this compound is critical for obtaining reliable and reproducible experimental results wikipedia.orgciteab.com. Purity refers to the degree to which a chemical substance consists of the intended compound, with impurities being all other components present wikipedia.orgciteab.com. For research-grade materials, purity standards can vary, but they are generally expected to meet certain industry standards, such as "Reagent Grade" wikipedia.org.
Stability of a chemical compound refers to its ability to remain within specified physical, chemical, microbiological, and biological specifications throughout its shelf life nih.govnih.govfishersci.co.uk. Factors such as temperature, humidity, light, and the presence of impurities or residual solvents can affect the stability of a compound nih.govwikipedia.org.
Lyophilization is a common method used to enhance the stability of solid-state materials by significantly reducing the moisture content, which can slow down degradation processes nih.govfishersci.dk. Proper storage conditions, such as dry, dark, and low-temperature environments, are also crucial for maintaining the stability of research-grade preparations alfa-chemistry.com.
Purity assessment is a key aspect of characterizing research materials. Various analytical techniques are employed to determine the purity and identify impurities, including chromatographic methods and spectroscopic techniques like quantitative NMR (qNMR) wikipedia.org. qNMR can provide a versatile and orthogonal means of purity evaluation, capable of quantifying the target compound and identifying impurities, including water and residual solvents wikipedia.org.
While the importance of stability and purity for research-grade chemicals is well-recognized, specific research findings detailing the stability profile of this compound research-grade preparations under various storage conditions or comprehensive data on typical purity levels and impurity profiles for research-grade this compound were not found in the provided search results. Stability studies are typically conducted to determine the shelf life and appropriate storage conditions for a product by monitoring its quality over time under defined environmental factors nih.govwikipedia.orgfishersci.co.uk.
An example illustrating purity analysis using qNMR for different compounds shows how the percentage of the main compound and the presence of impurities can be determined wikipedia.org. This highlights the type of data that would be relevant for assessing the purity of research-grade this compound, although specific data for this compound is not available in the search results.
Example Purity Analysis by qHNMR (for a commercial sample of daidzein)
| Component | Purity (% w/w) |
| Daidzein | 78.4 |
| Dimethylformamide | 21.4 |
Note: This table presents example purity data for a different compound analyzed by qHNMR and is not specific to this compound.
Mechanistic Investigation of Dimecamine S Interactions with Biological Systems Non Clinical Focus
Electrophysiological and Pharmacological Studies on Isolated Tissues and Cells
Electrophysiological and pharmacological studies on isolated tissues and cells are fundamental for understanding the functional consequences of a compound's interaction with its biological targets.
Neuromuscular Junction Studies in Ex Vivo Preparations (e.g., rat diaphragm, frog sartorius muscle)
Studies utilizing ex vivo preparations like the isolated phrenic nerve-diaphragm of the rat and the sartorius muscle of the frog have been instrumental in investigating the neuromuscular-blocking activity of compounds. nih.govnih.govnih.govnih.gov Research involving Dimecamine has been conducted using the isolated phrenic nerve-diaphragm preparation of the rat to assess its neuromuscular-blocking activity. nih.govnih.gov These studies compare the activity of this compound with related compounds and their quaternary metho-salts. nih.govnih.gov The findings suggest that this compound possesses neuromuscular-blocking activity in this preparation. nih.govnih.gov
Analysis of Twitch Response Modulation in Isolated Muscle Preparations
The twitch response of an isolated muscle preparation, such as the rat diaphragm or frog sartorius muscle, is a direct measure of neuromuscular function and muscle contractility. A single stimulus to a motor neuron or muscle fiber elicits a single contraction known as a twitch. oregonstate.education The characteristics of a muscle twitch, including its amplitude and duration, can be modulated by various pharmacological agents. oregonstate.education
Studies have shown that this compound, at concentrations insufficient to cause a complete neuromuscular block, can increase the twitch response of the isolated rat diaphragm. nih.govnih.gov This suggests that beyond its blocking effect at higher concentrations, this compound may have modulatory effects on neuromuscular transmission or muscle excitation-contraction coupling at lower concentrations. The ability to increase the twitch response was observed to be in a specific order when compared to mecamylamine (B1216088) and pempidine (B1200693), with pempidine being the most active in this regard. nih.govnih.gov In the case of pempidine, this effect on the isolated sartorius muscle of the frog was identified as a direct action on the muscle. nih.govnih.gov While a direct action of this compound on the muscle itself, independent of the neuromuscular junction, is not explicitly stated in the provided abstracts, the observation with pempidine suggests that such direct muscle effects are possible for related compounds and would warrant investigation for this compound.
Molecular Basis of Cationic Activity and Extracellular Interaction
The interaction of a molecule with biological systems is fundamentally governed by its physicochemical properties, including its ionization state and ability to engage with biological targets. For this compound, understanding the molecular basis of its activity involves examining how its chemical structure dictates its charge at physiological pH and how this charge influences its interactions with components outside the cell.
Role of Cationic Form in Biological Activity
This compound is an organic compound with the molecular formula C₁₂H₂₃N. nih.govnih.gov Its structure includes an amine group, which can undergo protonation depending on the surrounding pH. The basic pKa of this compound has been calculated to be 10.69. ebi.ac.uk
The pKa of a molecule is a critical determinant of its ionization state at a given pH. pion-inc.comdrughunter.com For a basic compound like this compound, when the pH is lower than the pKa, the protonated (cationic) form predominates. uomus.edu.iqmhmedical.com Conversely, when the pH is higher than the pKa, the unprotonated (neutral) form is more prevalent. Physiological pH in humans is typically around 7.4. pion-inc.comuomus.edu.iq
Given this compound's pKa of 10.69, at physiological pH (approximately 7.4), the environment is significantly more acidic than its pKa. This difference in pH and pKa indicates that this compound will be predominantly in its protonated, cationic form at physiological pH. drughunter.comuomus.edu.iqmhmedical.com
The ionization state of a molecule profoundly impacts its interactions within biological systems. Charged molecules, particularly cations, are generally more hydrophilic than their neutral counterparts. pion-inc.com This increased hydrophilicity affects properties such as solubility, distribution, and the ability to cross biological membranes. pion-inc.comdrughunter.commhmedical.com Cell membranes are primarily composed of a lipid bilayer, which acts as a barrier to the free passage of charged and hydrophilic substances. wikipedia.orgmdpi.com While uncharged, lipophilic molecules can often cross membranes via passive diffusion, the passage of charged species is typically restricted and often requires transport proteins or other specific mechanisms. pion-inc.commhmedical.comwikipedia.org
The prevalence of this compound in its cationic form at physiological pH suggests that its ability to passively diffuse across cell membranes into the intracellular space would be limited. pion-inc.commhmedical.com Consequently, its biological activity is likely to involve interactions with targets located on the extracellular side of cell membranes or within the extracellular space itself. mdpi.comnih.govebi.ac.uk
The cationic nature of this compound can facilitate electrostatic interactions with negatively charged components of biological systems. These negatively charged entities can include the phosphate (B84403) headgroups of phospholipids (B1166683) in cell membranes, negatively charged amino acid residues in extracellular domains of proteins, or components of the extracellular matrix. mdpi.comnih.govdlsu.edu.ph
The degree of ionization at physiological pH can be estimated using the Henderson-Hasselbalch equation. For a base (B) and its conjugate acid (BH⁺):
pH = pKa + log ([B] / [BH⁺])
Rearranging to find the ratio of the unprotonated to protonated form:
log ([B] / [BH⁺]) = pH - pKa
[B] / [BH⁺] = 10^(pH - pKa)
At pH 7.4 and pKa 10.69:
[B] / [BH⁺] = 10^(7.4 - 10.69) = 10^(-3.29) ≈ 0.00051
This ratio indicates that the concentration of the unprotonated (neutral) form ([B]) is significantly lower than the concentration of the protonated (cationic) form ([BH⁺]) at physiological pH.
The percentage of the protonated form can be calculated as:
Percentage Protonated = ([BH⁺] / ([B] + [BH⁺])) * 100
Percentage Protonated = (1 / ([B]/[BH⁺] + 1)) * 100
Percentage Protonated = (1 / (0.00051 + 1)) * 100 ≈ (1 / 1.00051) * 100 ≈ 99.95%
This calculation demonstrates that approximately 99.95% of this compound is in its cationic form at physiological pH.
A table summarizing the ionization state of a basic compound relative to pH and pKa is illustrative:
| pH vs pKa | Predominant Form (Base) | Percentage Ionized (Cationic) |
| pH < pKa | Protonated (BH⁺) | > 50% |
| pH = pKa | 50% Protonated (BH⁺), 50% Unprotonated (B) | 50% |
| pH > pKa | Unprotonated (B) | < 50% |
For this compound (pKa = 10.69) at physiological pH (7.4), pH < pKa, confirming that the protonated, cationic form is overwhelmingly predominant.
Elucidation of Extracellular Binding Sites and Interactions
Given the predominantly cationic nature of this compound at physiological pH, its biological interactions are likely to involve extracellular targets. These targets could include the extracellular domains of membrane proteins, components of the extracellular matrix, or the negatively charged surface of the cell membrane itself. wikipedia.orgmdpi.comnih.govebi.ac.uk
Research into the specific extracellular binding sites and interactions of this compound is limited in the publicly available literature. However, the principles governing the interaction of cationic molecules with biological surfaces and macromolecules provide a framework for understanding potential mechanisms.
Cationic compounds can interact with biological membranes through electrostatic attraction to the negatively charged phospholipid headgroups and other anionic components present on the outer leaflet of the plasma membrane. mdpi.comnih.gov These interactions can influence membrane fluidity, permeability, and potentially lead to membrane disruption at higher concentrations. mdpi.comnih.gov Studies on other polycationic organic nanoparticles, for instance, have shown disruption of model and living cell membranes, with the degree of disruption related to size and charge. nih.gov
Furthermore, many proteins embedded in or associated with the cell membrane have extracellular domains that contain negatively charged amino acid residues (such as aspartate and glutamate) or glycosylation patterns that contribute to a net negative surface charge. nih.govebi.ac.uk Cationic molecules like this compound can engage in electrostatic interactions, hydrogen bonding, and potentially hydrophobic interactions with these extracellular protein domains. dlsu.edu.ph The specificity of these interactions would depend on the precise arrangement of residues in the binding site and the shape and chemical features of this compound. researchgate.netbeilstein-institut.de
Studies on other compounds interacting with extracellular domains of receptors, such as GABA receptors, highlight the importance of specific residues and interfaces in ligand binding. mdpi.complos.org These interactions can involve a combination of forces, including electrostatic interactions, hydrogen bonds, and hydrophobic contacts. dlsu.edu.ph
The lack of detailed, publicly available research specifically on this compound's extracellular binding sites necessitates drawing parallels from the known behavior of other cationic molecules and general principles of molecular interaction with biological interfaces. Further research would be required to definitively elucidate the specific extracellular targets and the precise molecular nature of this compound's interactions.
Computational Chemistry and in Silico Modeling of Dimecamine
Quantum Mechanical Studies of Dimecamine's Electronic Structure
Electron Density Distribution and Electrostatic Potential Analysis
Electron density distribution is a fundamental property describing the probability of finding an electron at a particular point in space within a molecule. Analysis of electron density provides insights into the bonding, structure, and properties of a compound. purdue.edu, ruppweb.org, researchgate.net The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting how it might interact with positive or negative species. uni-muenchen.de, rsc.org, unil.ch, libretexts.org MEP maps illustrate variably charged regions, with red areas typically indicating negative electrostatic potential (attractive to positive charges) and blue areas indicating positive electrostatic potential (attractive to negative charges). uni-muenchen.de, bruker.com, rsc.org, libretexts.org Analyzing the electron density and electrostatic potential helps in understanding a molecule's polarity and potential sites for electrophilic and nucleophilic attack. uni-muenchen.de, bruker.com, google.com
Note: Specific electron density distribution maps, electrostatic potential analyses, or associated data for this compound were not found in the conducted search.
Reactivity Predictions and Reaction Mechanism Elucidation
Computational methods are extensively used to predict the reactivity of chemical compounds and elucidate the step-by-step sequences of elementary reactions that constitute a reaction mechanism. ucl.ac.uk, ich.org, nih.gov, nih.gov, copernicus.org By calculating energy barriers, transition states, and intermediates, computational chemistry can provide a detailed understanding of how reactants transform into products. rsc.org, ich.org, nih.gov This is crucial for designing more efficient synthetic routes and predicting reaction outcomes under different conditions. ich.org While general methodologies exist for predicting reactivity and exploring reaction mechanisms, specific computational studies detailing the predicted reactivity or elucidating reaction mechanisms involving this compound were not identified in the search results.
Note: Specific computational predictions of this compound's reactivity or elucidated reaction mechanisms were not found in the conducted search.
Application of Chemoinformatics and Machine Learning in this compound Research
Chemoinformatics combines aspects of chemistry, computer science, and data analysis to address chemical problems, particularly in drug discovery and development. bioivt.com, , nih.gov, uclv.edu.cu Machine learning algorithms are widely applied in chemoinformatics to build predictive models based on chemical data, enabling tasks such as property prediction and the identification of relationships between chemical structure and activity. , nih.gov, nih.gov, uclv.edu.cu
Virtual Screening and Lead Optimization Methodologies for Novel Probes
Virtual screening (VS) is a computational technique used to search large databases of chemical compounds to identify potential drug candidates or probes that are likely to bind to a specific biological target. , nih.gov, fda.gov.ph, googleapis.com, mdpi.com VS methods, often based on molecular docking or ligand-based models, help prioritize compounds for experimental testing, saving time and resources. , nih.gov, fda.gov.ph, googleapis.com, fda.gov Following the identification of initial hits, computational methods are also integral to the lead optimization process. uni-muenchen.de, nih.gov, bruker.com, ucl.ac.uk, nih.gov, osdd.net Lead optimization involves modifying the structure of lead compounds to improve their potency, selectivity, pharmacokinetic properties, and other desirable characteristics through iterative design-make-test-analyze cycles. bruker.com, osdd.net While virtual screening and lead optimization are standard practices in drug discovery, specific applications of these methodologies involving this compound as a target or a compound being screened/optimized were not found.
Note: Specific applications of virtual screening or lead optimization methodologies involving this compound were not found in the conducted search.
Predictive Modeling of Non-Clinical Pharmacological Profiles
Predictive modeling, often utilizing machine learning, is increasingly employed to forecast non-clinical pharmacological profiles of compounds, including properties related to absorption, distribution, metabolism, and excretion (ADME). schrodinger.com, pnnl.gov, unil.ch, ruppweb.org, admescope.com, chemrevlett.com, github.com, researchgate.net These in silico ADME predictions can help anticipate how a compound will behave in a biological system and identify potential issues early in the drug discovery process, potentially reducing late-stage failures. bioivt.com, schrodinger.com, pnnl.gov, admescope.com, chemrevlett.com, researchgate.net Predictive models are built using existing experimental data to estimate various properties like solubility, metabolic stability, and plasma protein binding. , admescope.com, github.com While the general principles and applications of predictive modeling for non-clinical profiles are well-established, specific studies reporting predictive modeling of this compound's non-clinical pharmacological profile were not identified in the search results.
Note: Specific predictive modeling studies of this compound's non-clinical pharmacological profiles were not found in the conducted search.
Compound Names and PubChem CIDs
Due to the absence of specific research findings on this compound within the requested computational and chemoinformatic contexts in the search results, a table listing this compound and other compounds with their PubChem CIDs as discussed in these specific sections cannot be generated.
This article provides a general overview of the computational and chemoinformatic techniques requested in the outline. However, the lack of specific, publicly available research applying these methods directly to this compound prevents a detailed, compound-focused discussion as initially intended.
Advanced Analytical and Spectroscopic Techniques for Dimecamine Characterization in Research
High-Resolution Spectroscopic Methods for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the molecular structure of organic compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful techniques for structural elucidation and understanding reaction pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies
NMR spectroscopy is a non-destructive technique that provides detailed information about the connectivity and environment of atoms within a molecule onlineorganicchemistrytutor.comuni-halle.deconductscience.com. It is widely used in organic chemistry for identifying the structure of molecules and studying reaction mechanisms onlineorganicchemistrytutor.comconductscience.com. By analyzing the chemical shifts, splitting patterns, and integration of signals in NMR spectra (e.g., ¹H NMR, ¹³C NMR), researchers can deduce the arrangement of atoms and functional groups in Dimecamine. In mechanistic studies, time-resolved NMR can be employed to monitor the disappearance of reactants and the appearance of intermediates and products, providing kinetic and structural information about transient species chromatographytoday.com. While specific NMR data for this compound in mechanistic studies were not found, the technique's ability to reveal structural details makes it essential for confirming the identity and purity of synthesized this compound and for investigating its behavior in chemical transformations. NMR spectroscopy can also be used to monitor changes in metabolic reactions over time in biological samples nih.govconductscience.com.
Mass Spectrometry for High-Resolution Analysis of Reaction Intermediates
Mass Spectrometry (MS) is a highly sensitive technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound onlineorganicchemistrytutor.com. High-resolution mass spectrometry (HRMS) can determine the exact mass, which is crucial for confirming the molecular formula of this compound and identifying unknown species, including reaction intermediates criver.comijpras.comprinceton.edu. MS is often coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) princeton.edunih.gov. GC-MS data for this compound is available, indicating its applicability for analysis using this hyphenated technique nih.gov. In the context of reaction monitoring, online MS techniques and microfluidic sampling methods can be used to capture and identify reactive intermediates, even those with short lifespans rsc.org. MS/MS (tandem mass spectrometry) provides fragmentation patterns that offer further structural details, aiding in the identification of complex molecules and their transformation products ijpras.comprinceton.edu. MS is a powerful tool for investigating the structure of key intermediates in chemical reactions princeton.edukrossing-group.de.
Chromatographic and Separation Science Applications in Research Contexts
Chromatographic techniques are essential for separating components in a mixture, enabling the analysis of purity and the isolation of specific compounds.
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture onlineorganicchemistrytutor.combridgewater.edu. It is invaluable for assessing the purity of this compound samples and monitoring the progress of chemical reactions researchgate.netchromatographytoday.com. By using appropriate stationary phases and mobile phases, researchers can achieve effective separation of this compound from impurities or by-products. HPLC can be coupled with various detectors, including UV-Vis and mass spectrometers (HPLC-MS), to provide both quantitative and structural information rsc.orgresearchgate.net. Real-time HPLC-MS systems can automate sampling and analysis, allowing for continuous monitoring of reaction progress, quantification of reaction components, and identification of intermediates rsc.org. This provides valuable kinetic information and helps in optimizing reaction conditions rsc.orgresearchgate.net.
Chiral Separation Techniques for Enantiomeric Studies
Chiral compounds, those that exist as non-superimposable mirror images (enantiomers), often exhibit different biological activities. If this compound is chiral, the separation and analysis of its individual enantiomers are critical in research. Chiral separation techniques, primarily using chiral stationary phases in chromatography like HPLC, are employed for this purpose osti.govresearchgate.netlibretexts.orgcsfarmacie.cz. These specialized columns are designed to interact differently with each enantiomer, leading to their separation. Chiral HPLC methods can be developed to determine the enantiomeric purity of this compound or to study enantioselective reactions osti.govcsfarmacie.czbridgewater.edu. While the specific chirality of this compound and its enantiomeric studies were not detailed in the consulted sources, chiral separation techniques would be the method of choice if this compound exists as enantiomers and their individual properties are of interest.
Spectrometric Techniques for Metabolite Identification in Non-Clinical Research Models
In non-clinical research, understanding how a compound is metabolized is crucial. Spectrometric techniques, particularly mass spectrometry often coupled with chromatography (LC-MS, GC-MS), are the primary tools for identifying metabolites criver.comijpras.combruker.comresearchgate.netbioanalysis-zone.com. Metabolite identification involves detecting compound-related substances in biological samples and elucidating their structures criver.comijpras.combioanalysis-zone.com. High-resolution mass spectrometry and tandem mass spectrometry (MS/MS or MSⁿ) are essential for determining the exact mass and obtaining fragmentation patterns of metabolites, which aids in their structural characterization criver.comijpras.comresearchgate.net. NMR spectroscopy can complement MS by providing detailed structural confirmation of isolated metabolites criver.combruker.com. Metabolite profiling aims to identify all compound-related metabolites in a sample, while metabolite characterization involves their structural elucidation criver.combioanalysis-zone.com. These techniques are applied to biological matrices from non-clinical research models to understand the metabolic fate of compounds like this compound bioanalysis-zone.com.
Advanced Structural Characterization (e.g., X-ray Crystallography of Co-crystals, if applicable)
Advanced structural characterization techniques, such as X-ray crystallography, are invaluable tools in chemical research for precisely determining the three-dimensional arrangement of atoms within a molecule and its crystal lattice. This method provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties. X-ray crystallography is particularly powerful for analyzing crystalline solids, including the neat compound or its co-crystals. Co-crystals, formed by two or more neutral molecular components in a crystal lattice held together by non-covalent interactions, can exhibit altered physicochemical properties compared to the individual components. rsc.orgnih.gov The structural analysis of co-crystals using techniques like single-crystal X-ray diffraction (SCXRD) or powder X-ray diffraction (PXRD) can elucidate the supramolecular synthons and packing arrangements responsible for these changes. nih.govnih.govmdpi.com
Future Directions and Unexplored Avenues in Dimecamine Research
Design and Synthesis of Chemically Modified Dimecamine Derivatives for Specific Research Probes
To fully unlock the potential of this compound as a research tool, the development of chemically modified derivatives is paramount. These derivatives can be engineered to incorporate specific functionalities that enable precise tracking and manipulation, providing unprecedented insights into its molecular targets and mechanisms of action.
The synthesis of this compound derivatives bearing fluorescent tags or photoaffinity labels represents a significant leap forward in visualizing and identifying its binding partners.
Fluorescent Probes: Attaching a fluorescent moiety, such as a rhodamine or fluorescein derivative, to the this compound scaffold would enable direct visualization of its subcellular localization and trafficking using advanced microscopy techniques. nih.gov The design of such probes would need to carefully consider the attachment point to minimize disruption of this compound's binding affinity for its targets.
Photoaffinity Labeling (PAL): Incorporating a photoreactive group, like a diazirine, benzophenone, or aryl azide, into the this compound structure would allow for the covalent cross-linking of this compound to its binding partners upon photoactivation. enamine.netiris-biotech.de This powerful technique, a cornerstone of chemical proteomics, facilitates the irreversible capture of transient interactions, enabling the identification of direct protein targets through subsequent proteomic analysis. enamine.netnih.gov The small size and high reactivity of diazirines make them particularly attractive for minimizing steric hindrance and maximizing cross-linking efficiency. iris-biotech.de
| Photoreactive Group | Characteristics |
| Diazirines | Small, highly reactive, can be activated by UV light to form a carbene that readily inserts into neighboring C-H and N-H bonds. enamine.netiris-biotech.de |
| Benzophenones | Activated by UV light to form a triplet ketone that can abstract a hydrogen atom from a nearby amino acid residue, leading to a covalent bond. enamine.net |
| Aryl Azides | Upon UV irradiation, they form a highly reactive nitrene intermediate that can participate in a variety of insertion and addition reactions. enamine.net |
The development of this compound derivatives that can be activated or deactivated with spatial and temporal precision would offer unparalleled control over its biological effects.
Photocaged this compound: The synthesis of a "caged" this compound derivative, where a photolabile protecting group masks its activity, would allow for its targeted release in specific tissues or even subcellular compartments with a pulse of light. This approach provides exquisite temporal control over its action.
Magnetically Controlled Release: A more advanced strategy involves conjugating this compound to superparamagnetic nanoparticles. nih.gov The application of an external alternating magnetic field could then trigger the localized release of this compound, offering a non-invasive method for spatial and temporal control of its activity. nih.gov
Exploration of this compound's Role in Investigating Complex Biological Pathways (excluding disease treatment)
Beyond its therapeutic potential, this compound can serve as a valuable chemical probe to dissect fundamental biological pathways. Its known interactions with various receptors and ion channels make it a suitable tool for exploring the intricate signaling cascades that govern cellular communication and function. For instance, its effects on nicotinic acetylcholine receptors could be leveraged to study their role in synaptic plasticity and memory formation in healthy neuronal circuits. Furthermore, by examining the global proteomic and transcriptomic changes induced by this compound in different cell types, researchers could uncover novel connections between its molecular targets and broader biological processes.
Development of Novel In Vitro and Ex Vivo Models for Mechanistic Dissection
To gain a deeper understanding of this compound's mechanism of action, it is crucial to move beyond simple cell culture systems and utilize more physiologically relevant models.
In Vitro Models: The use of co-culture systems, organoids, and "gut-on-a-chip" models could provide more accurate representations of the complex cellular environments where this compound exerts its effects. mdpi.comnih.gov These models allow for the investigation of cell-cell interactions and tissue-level responses to the compound.
Ex Vivo Models: Preparations of isolated tissues or organs, such as brain slices or intestinal segments mounted in Ussing chambers, offer a powerful platform for studying the electrophysiological and transport effects of this compound in a more intact biological context. mdpi.comresearchgate.net These models preserve the native tissue architecture and cellular heterogeneity, providing valuable insights that may be missed in simpler in vitro systems. mdpi.comresearchgate.net
| Model Type | Advantages | Disadvantages |
| In Vitro (e.g., Organoids) | High-throughput, reproducible, allows for genetic manipulation. mdpi.com | Lacks systemic context, may not fully recapitulate in vivo physiology. |
| Ex Vivo (e.g., Tissue Slices) | Preserves native tissue architecture and cell types. mdpi.comresearchgate.net | Limited viability, lack of blood flow and systemic factors. mdpi.com |
Integration with Emerging Technologies in Chemical Biology
The convergence of this compound research with cutting-edge technologies in chemical biology promises to open up new frontiers of investigation.
Optogenetics and chemogenetics are revolutionary techniques that allow for the precise control of specific cell populations with light or engineered ligands, respectively. en-journal.orgnih.govnih.govfrontiersin.org The integration of these technologies with this compound research could provide unprecedented insights into the circuit-level effects of the compound.
Optogenetics: By expressing light-sensitive ion channels (opsins) in specific neuronal populations, researchers could selectively activate or inhibit these cells and then examine how this compound modulates their activity and the downstream behavioral outputs. nih.govfrontiersin.org This would allow for a detailed dissection of the neural circuits through which this compound exerts its effects.
The strategic application of these advanced research methodologies will undoubtedly illuminate the multifaceted biological activities of this compound, paving the way for its use as a sophisticated tool to unravel the complexities of cellular and physiological processes.
High-Throughput Screening Methodologies for Academic Discovery
The exploration of the chemical space surrounding this compound and the discovery of novel derivatives with unique pharmacological profiles can be significantly accelerated through the implementation of high-throughput screening (HTS) methodologies. In an academic research setting, HTS allows for the rapid and automated testing of large numbers of chemical compounds for their effect on a specific biological target. Given that this compound is a known non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs), HTS campaigns can be strategically designed to identify new modulators of these receptors with potentially improved therapeutic properties.
Target-Based High-Throughput Screening
Target-based HTS focuses on identifying compounds that interact with a specific, predetermined molecular target, which in the case of this compound research, are the nAChRs. These receptors are ligand-gated ion channels involved in a wide range of physiological processes, making them attractive targets for drug discovery.
Several HTS-compatible assays are available to identify and characterize nAChR antagonists. These assays are typically conducted in a 384-well or 1536-well plate format to maximize throughput.
Fluorescence-Based Assays: A common approach involves the use of fluorescent indicators to measure changes in intracellular ion concentrations, such as calcium (Ca2+), or alterations in membrane potential.
Calcium Flux Assays: Many nAChR subtypes, particularly the α7 subtype, are permeable to Ca2+. The influx of Ca2+ upon receptor activation can be detected using calcium-sensitive fluorescent dyes. A decrease in the agonist-induced fluorescent signal in the presence of a test compound would indicate potential antagonist activity.
Membrane Potential Dyes: The opening of nAChR channels leads to the depolarization of the cell membrane. Assays employing voltage-sensitive fluorescent dyes can detect these changes in membrane potential. Antagonists would inhibit this depolarization, resulting in a stable fluorescent signal.
Radioligand Binding Assays: This classical method involves the use of a radiolabeled ligand that binds to the nAChR. Test compounds are screened for their ability to displace the radioligand from the receptor. While highly sensitive and specific, the requirement for radioactive materials and specialized equipment can be a limitation in some academic labs.
The table below summarizes key target-based HTS methodologies applicable to the discovery of this compound-like nAChR modulators.
| Assay Type | Principle | Readout | Throughput | Advantages | Disadvantages |
| Calcium Flux Assays | Measurement of intracellular Ca2+ changes using fluorescent dyes upon nAChR activation. | Fluorescence Intensity | High | Non-radioactive, real-time kinetics | Indirect measure of channel activity, may not be suitable for all nAChR subtypes |
| Membrane Potential Assays | Detection of changes in cell membrane potential using voltage-sensitive dyes upon ion channel opening. | Fluorescence Intensity | High | Direct measure of ion channel function, non-radioactive | Signal-to-noise ratio can be lower than calcium assays |
| Radioligand Binding Assays | Competition between a test compound and a radiolabeled ligand for binding to the nAChR. | Radioactivity | Medium to High | High sensitivity and specificity, direct measure of binding affinity | Requires handling of radioactive materials, endpoint assay |
Phenotypic Screening Approaches
For this compound research, phenotypic screening could uncover novel therapeutic applications beyond its known role as a ganglionic blocker. For instance, given the involvement of nAChRs in neuropsychiatric disorders, phenotypic screens could be designed to identify compounds that modulate neuronal network activity or protect against neurotoxicity. nih.gov
Examples of phenotypic screening platforms relevant to this compound discovery include:
High-Content Imaging (HCI): This technology combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. For example, HCI could be used to screen for compounds that alter neuronal morphology, synapse formation, or protein expression patterns in response to a specific stimulus.
Microelectrode Array (MEA) Assays: MEAs are devices that contain a grid of electrodes capable of recording the electrical activity of cultured neuronal networks. This platform allows for the screening of compounds that modulate synaptic transmission and network excitability, providing a functional readout of neuronal circuit behavior.
The following table outlines potential phenotypic screening strategies for this compound research.
| Screening Platform | Principle | Measured Parameters | Potential Applications for this compound Research |
| High-Content Imaging (HCI) | Automated microscopy and image analysis of cellular phenotypes. | Neurite outgrowth, synaptic protein expression, cell viability, protein localization. | Identifying compounds with neuroprotective or neuro-regenerative properties. |
| Microelectrode Array (MEA) Assays | Recording of spontaneous and evoked electrical activity from neuronal cultures. | Spike rate, burst frequency, network synchrony. | Discovering novel modulators of neuronal network function for neuropsychiatric disorders. |
By leveraging both target-based and phenotypic HTS methodologies, academic researchers can systematically explore the pharmacological landscape of this compound and its analogs. These approaches hold the potential to uncover novel lead compounds with enhanced selectivity, improved efficacy, and entirely new therapeutic applications, thus paving the way for future translational research.
Q & A
Q. How can researchers effectively integrate historical this compound data (pre-2000) with modern high-throughput datasets?
- Answer : Digitize legacy data (e.g., LD50 values from analog sources) into structured databases (e.g., ChEMBL). Use ontologies (e.g., BioAssay Ontology) to standardize metadata. Machine learning pipelines (e.g., transfer learning) reconcile discrepancies between historical in vivo data and modern in vitro high-throughput screening (HTS) results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
